3-benzyl-5-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}-1,2,4-oxadiazole
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Overview
Description
3-benzyl-5-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}-1,2,4-oxadiazole is a complex organic compound that belongs to the oxadiazole family. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is notable for its unique structure, which includes a trifluoromethoxybenzoyl group and an azetidinyl group, making it a subject of interest in various fields of scientific research.
Scientific Research Applications
3-benzyl-5-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}-1,2,4-oxadiazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
Benzyl group
The benzyl group in the compound is a common feature in many bioactive molecules. It can interact with various biological targets, enhancing the lipophilicity of the molecule, and thus potentially improving its ability to cross biological membranes .
1,2,4-Oxadiazole
The 1,2,4-oxadiazole moiety is a heterocyclic compound that has been found in many bioactive molecules. Compounds containing 1,2,4-oxadiazole have been reported to possess various biological activities, such as anti-inflammatory, antibacterial, anticonvulsant, antimalarial, antitubercular, antiviral, antifungal, anticancer, and analgesic activities .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-5-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}-1,2,4-oxadiazole typically involves multiple steps. One common method starts with the preparation of the azetidin-3-yl intermediate, which is then coupled with a benzyl group and a 4-(trifluoromethoxy)benzoyl group. The final step involves the formation of the oxadiazole ring through cyclization reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound’s quality and consistency .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-5-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents to the benzyl or azetidinyl groups .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives with different substituents on the benzyl or azetidinyl groups. Examples include:
- 3-benzyl-5-{1-[4-(methoxy)benzoyl]azetidin-3-yl}-1,2,4-oxadiazole
- 3-benzyl-5-{1-[4-(fluoro)benzoyl]azetidin-3-yl}-1,2,4-oxadiazole .
Uniqueness
The uniqueness of 3-benzyl-5-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}-1,2,4-oxadiazole lies in its trifluoromethoxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications .
Properties
IUPAC Name |
[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O3/c21-20(22,23)28-16-8-6-14(7-9-16)19(27)26-11-15(12-26)18-24-17(25-29-18)10-13-4-2-1-3-5-13/h1-9,15H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDWGENXIBZTIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=NC(=NO3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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